Thermochemical Stability: Isomerization Enthalpy Difference Between 3- and 4-Nitrophthalic Acid
Experimental and computational thermochemistry reveals a measurable energetic difference between the 3-nitro and 4-nitro isomers. The isomerization enthalpy from 3-nitrophthalic acid to 4-nitrophthalic acid is 3.3 kJ·mol⁻¹ in the gas phase at 298.15 K [1]. This indicates that the 3-nitro isomer is thermodynamically distinct, affecting its behavior in high-temperature reactions, sublimation, and crystallization processes.
| Evidence Dimension | Isomerization Enthalpy (ΔH_isomerization) |
|---|---|
| Target Compound Data | 3-Nitrophthalic acid (as reactant) |
| Comparator Or Baseline | 4-Nitrophthalic acid (as product) |
| Quantified Difference | 3.3 kJ·mol⁻¹ (energy required for isomerization) |
| Conditions | Gas phase, T = 298.15 K, calculated using Gaussian-G4 composite method and experimental combustion calorimetry |
Why This Matters
This thermochemical difference directly informs process chemists about the relative stability of the 3-nitro isomer and its potential for unintended isomerization during high-temperature syntheses or storage, which can impact yield and purity.
- [1] García-Castro MA, Amador P, et al. Experimental and computational thermochemistry of 3- and 4-nitrophthalic acids. The Journal of Chemical Thermodynamics. 2018;117:117-125. View Source
